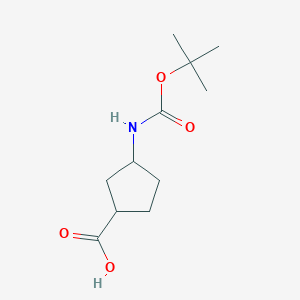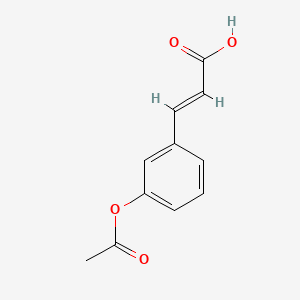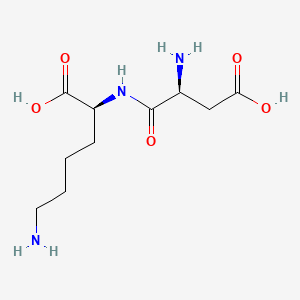
天冬氨酰赖氨酸
描述
Aspartyllysine is not directly mentioned in the provided papers; however, the concept of aspartyl compounds is addressed through the synthesis of related molecules. The papers discuss the synthesis of compounds where aspartic acid is a component of the molecular structure. For instance, one paper describes the synthesis of a sweetener that includes an aspartyl moiety in its structure . Another paper discusses a compound used in photodynamic therapy, where an aspartyl residue is attached to a chlorin derivative . These studies highlight the versatility of aspartic acid derivatives in various applications, from artificial sweeteners to medical treatments.
Synthesis Analysis
The synthesis of aspartyl-containing compounds can be complex and requires careful control of stereochemistry to achieve the desired properties. In the first paper, the synthesis of a sweetener molecule involves nine steps starting from a chiral synthon, (+)-α-fenchyl alcohol . This process includes critical steps such as catalytic hydroformylation and enzymatic resolution to control the stereochemistry of the side-chain, which is essential for the sweet taste of the molecule. The second paper describes a partial synthesis of a photosensitizer for photodynamic therapy from pheophytin-a and methyl pheophorbide-a . The synthesis process is complemented by NMR spectroscopy and single-crystal X-ray diffraction to confirm the structure of the compound.
Molecular Structure Analysis
The molecular structure of aspartyl-containing compounds is crucial for their function. In the case of the artificial sweetener, the stereochemistry of the side-chain is a determining factor for its sweetness . For the photosensitizer, the position of the aspartyl residue on the chlorin derivative is critical, and the structure was confirmed to be the isomer with the aspartyl residue at the 152-side chain position . This structural analysis is essential to understand the behavior and efficacy of these compounds in their respective applications.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving aspartyllysine. However, they do mention the use of chemical reactions in the synthesis of aspartyl derivatives. For example, hydroformylation and enzymatic resolution are key reactions in the synthesis of the artificial sweetener . These reactions are carefully chosen and controlled to ensure the correct stereochemistry and functionality of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of aspartyl derivatives are influenced by their molecular structure. While the papers do not provide explicit details on the physical and chemical properties of aspartyllysine, they do imply that the properties such as sweetness and photosensitizing ability are directly related to the molecular structure of the compounds . The precise arrangement of atoms and the stereochemistry play a significant role in determining these properties.
科学研究应用
天冬氨酰赖氨酸的科学研究应用
对抗氧化防御的促氧化效应:阿斯巴甜对大鼠红细胞中的氧化/抗氧化状态产生影响,导致氧化应激,这表明需要进一步研究其生化影响 (Prokić 等,2014)。
致癌性研究:对大鼠的长期研究表明,阿斯巴甜可能具有致癌作用。这凸显了重新评估其使用和消费准则的重要性 (Soffritti 等,2005)。
对神经递质和脑化学的影响:研究表明,阿斯巴甜的消耗会影响大脑中的神经递质水平和氧化应激。这对于理解其神经学意义至关重要 (Baothman 等,2017)。
生化机制和药理应用:研究探索了天冬氨酰赖氨酸等成分在阿尔茨海默病等疾病中的药理应用,突出了了解其生化机制的重要性 (Francis 等,2012)。
安全评估和监管方面:对阿斯巴甜的安全性、其当前使用水平和监管方面的审查,提供了对其应用和对人类健康影响的全面理解 (Magnuson 等,2007)。
创新的药物递送系统:基于合成聚氨基酸(包括天冬氨酰赖氨酸)的大分子前药的研究,显示了在抗肿瘤治疗中药物递送和靶向的潜力 (Cavallaro 等,2011)。
探索兴奋性氨基酸神经递质的拮抗剂:对天冬氨酸(天冬氨酰赖氨酸的成分)等氨基酸拮抗剂的治疗应用的研究表明,它们在神经病学和精神病学中具有潜在的应用 (Meldrum, 1985)。
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-9(16)6(12)5-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMLVOVXNKILLQ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315598 | |
| Record name | L-Aspartyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aspartyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Aspartyllysine | |
CAS RN |
5891-51-0 | |
| Record name | L-Aspartyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aspartyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



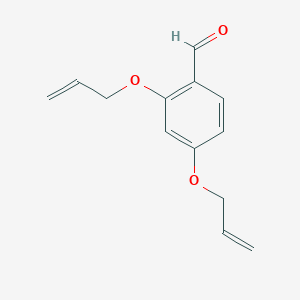
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)




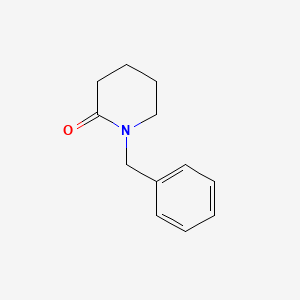
![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)



![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)
